Vegfr-2-IN-11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vegfr-2-IN-11 is a small molecule inhibitor that targets the vascular endothelial growth factor receptor 2 (VEGFR-2). This receptor plays a crucial role in angiogenesis, the process of forming new blood vessels, which is vital for tumor growth and metastasis. By inhibiting VEGFR-2, this compound can potentially suppress tumor growth and spread, making it a promising candidate for cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Vegfr-2-IN-11 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The process typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the selectivity and efficiency of the reactions .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency, purity, and yield. This often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, as well as the use of advanced purification techniques like chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Vegfr-2-IN-11 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
The major products formed from these reactions include various intermediates and final compounds with enhanced inhibitory activity against VEGFR-2. These products are often characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) .
Wissenschaftliche Forschungsanwendungen
Vegfr-2-IN-11 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of VEGFR-2 inhibitors and to develop new analogs with improved properties
Biology: Employed in cell-based assays to investigate the role of VEGFR-2 in angiogenesis and to identify potential biomarkers for cancer diagnosis and prognosis
Medicine: Explored as a therapeutic agent in preclinical and clinical studies for the treatment of various cancers, including breast, lung, and colorectal cancers
Industry: Utilized in the development of diagnostic kits and drug screening platforms to identify new VEGFR-2 inhibitors
Wirkmechanismus
Vegfr-2-IN-11 exerts its effects by binding to the ATP-binding site of VEGFR-2, thereby inhibiting its kinase activity. This prevents the phosphorylation and activation of downstream signaling pathways involved in endothelial cell proliferation, migration, and survival. Key molecular targets and pathways affected by this compound include the phosphoinositide 3-kinase (PI3K)/Akt pathway, the mitogen-activated protein kinase (MAPK) pathway, and the focal adhesion kinase (FAK) pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Several compounds are similar to Vegfr-2-IN-11 in terms of their structure and mechanism of action. These include:
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
Sorafenib: Another multi-targeted kinase inhibitor used for the treatment of liver, kidney, and thyroid cancers.
Axitinib: A selective VEGFR inhibitor used in the treatment of advanced renal cell carcinoma .
Uniqueness
This compound is unique due to its high selectivity for VEGFR-2, which minimizes off-target effects and reduces potential side effects compared to other multi-targeted inhibitors. Additionally, its potent inhibitory activity and favorable pharmacokinetic properties make it a promising candidate for further development as an anticancer agent .
Biologische Aktivität
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) plays a crucial role in angiogenesis, the process of new blood vessel formation, which is vital for tumor growth and metastasis. Inhibitors targeting VEGFR-2, such as Vegfr-2-IN-11 , have garnered significant attention in cancer therapy due to their potential to disrupt these pathways. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, efficacy, and implications in cancer treatment.
This compound is a small molecule designed to inhibit VEGFR-2 signaling. The compound was synthesized through a multi-step process involving the modification of existing scaffolds known for their inhibitory properties against VEGFR-2. The detailed synthetic pathway includes:
- Starting Materials : Identification of suitable precursors based on structure-activity relationship (SAR) studies.
- Reactions : Utilization of coupling reactions to form the core structure, followed by functional group modifications to enhance potency and selectivity.
- Characterization : Confirmation of structure through NMR and mass spectrometry.
The final product showed promising binding affinity towards VEGFR-2, with an IC50 value indicating effective inhibition.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. The compound was evaluated against:
- Colon Cancer (HCT-116) : IC50 of 1.14 μM
- Breast Cancer (MCF-7) : IC50 of 1.54 μM
These values indicate that this compound is significantly more effective than the standard drug sorafenib, which has higher IC50 values in similar assays .
The anti-tumor activity of this compound is attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound effectively arrests the cell cycle at the S and sub-G1 phases.
- Induction of Apoptosis : Increased apoptotic cell populations were observed, correlating with reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6.
- Molecular Docking Studies : Docking simulations revealed that this compound binds similarly to sorafenib within the active site of VEGFR-2 (PDB ID 1YWN), stabilizing the receptor in an inactive conformation .
Selectivity and Safety Profile
The selectivity of this compound was assessed against normal human fibroblast cells (WI-38), showing a 47.32-fold increase in cytotoxicity towards cancer cells compared to normal cells, indicating a favorable safety profile for therapeutic use .
Clinical Relevance
Recent studies have highlighted the expression of VEGFR-2 in various tumors, including melanoma and colon cancer, suggesting that patients with high VEGFR-2 expression may benefit from targeted therapies using compounds like this compound . For instance, immunostaining revealed that 78% to 89% of human melanoma samples expressed VEGFR-2, supporting the rationale for developing specific inhibitors .
Comparative Efficacy
In comparative studies with other VEGFR inhibitors, this compound demonstrated superior efficacy in inhibiting tumor growth in xenograft models when administered in conjunction with standard chemotherapy agents. This synergistic effect underscores its potential as an adjunct therapy in clinical settings .
Eigenschaften
Molekularformel |
C29H22BrN5S |
---|---|
Molekulargewicht |
552.5 g/mol |
IUPAC-Name |
1-[4-[[2-[(E)-2-(4-bromophenyl)ethenyl]quinazolin-4-yl]amino]phenyl]-3-phenylthiourea |
InChI |
InChI=1S/C29H22BrN5S/c30-21-13-10-20(11-14-21)12-19-27-34-26-9-5-4-8-25(26)28(35-27)31-23-15-17-24(18-16-23)33-29(36)32-22-6-2-1-3-7-22/h1-19H,(H,31,34,35)(H2,32,33,36)/b19-12+ |
InChI-Schlüssel |
LIDVDAOWBMAFJR-XDHOZWIPSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)NC3=NC(=NC4=CC=CC=C43)/C=C/C5=CC=C(C=C5)Br |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)NC3=NC(=NC4=CC=CC=C43)C=CC5=CC=C(C=C5)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.